N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6
Overview
Description
This compound is a nitrous oxide derivative, characterized by the presence of deuterium atoms in its phenyl rings, which makes it particularly useful in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 involves the introduction of deuterium atoms into the phenyl rings of the parent compound. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Deuteration: Using a catalyst, such as palladium on carbon (Pd/C), to facilitate the incorporation of deuterium into the phenyl rings.
Direct Synthesis: Combining deuterated precursors with nitrous amide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or catalytic deuteration processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to amine derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its unique isotopic labeling.
Biology: Employed in tracer studies to investigate metabolic pathways and enzyme activities.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 involves its interaction with molecular targets and pathways. The deuterium atoms in the phenyl rings can influence the compound’s reactivity and stability, making it a valuable tool for studying isotopic effects in chemical and biological systems. The compound’s nitrous amide group can participate in various chemical reactions, contributing to its diverse range of applications .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2,4,6-trihalophenyl)nitrous amide: Similar structure but with halogen atoms instead of deuterium.
N,N-bis(2,4,6-trimethylphenyl)nitrous amide: Contains methyl groups in place of deuterium.
N,N-bis(2,4,6-trinitrophenyl)nitrous amide: Features nitro groups instead of deuterium.
Uniqueness
N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it particularly useful for studying isotopic effects and reaction mechanisms, setting it apart from other similar compounds.
Properties
IUPAC Name |
N,N-bis(2,4,6-trideuteriophenyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUCNCOMADRQHX-MWJWXFQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])N(C2=C(C=C(C=C2[2H])[2H])[2H])N=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584382 | |
Record name | N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-95-2 | |
Record name | Benzen-2,4,6-d3-amine, N-nitroso-N-(phenyl-2,4,6-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-95-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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